molecular formula C9H8FNO3S2 B15046225 2-(Benzo[d]thiazol-2-ylsulfonyl)-2-fluoroethanol

2-(Benzo[d]thiazol-2-ylsulfonyl)-2-fluoroethanol

Cat. No.: B15046225
M. Wt: 261.3 g/mol
InChI Key: QGEHYDALLDWYML-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazole-2-sulfonyl)-2-fluoroethan-1-ol is a chemical compound that features a benzothiazole ring, a sulfonyl group, and a fluoroethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazole-2-sulfonyl)-2-fluoroethan-1-ol typically involves the reaction of 1,3-benzothiazole-2-sulfonyl chloride with a suitable fluoroethanol derivative. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazole-2-sulfonyl)-2-fluoroethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-(1,3-Benzothiazole-2-sulfonyl)-2-fluoroethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazole-2-sulfonyl)-2-fluoroethan-1-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The fluoroethanol moiety may also play a role in enhancing the compound’s binding affinity and specificity .

Properties

Molecular Formula

C9H8FNO3S2

Molecular Weight

261.3 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfonyl)-2-fluoroethanol

InChI

InChI=1S/C9H8FNO3S2/c10-8(5-12)16(13,14)9-11-6-3-1-2-4-7(6)15-9/h1-4,8,12H,5H2

InChI Key

QGEHYDALLDWYML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)C(CO)F

Origin of Product

United States

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